2,4-Difluoro-6-bromophenylboronic acid pinacol ester

Organoboron Chemistry Suzuki-Miyaura Coupling Protecting Group Strategy

This protected aryl pinacol boronate ester eliminates the protodeboronation that plagues the free boronic acid under basic Suzuki conditions, delivering reproducible yields. The 2,4‑difluoro‑6‑bromo substitution pattern is essential for consistent transmetalation kinetics; isomeric variants alter steric and electronic profiles, compromising cross‑coupling efficiency. The bench‑stable pinacol ester allows selective coupling while preserving the aryl bromide for subsequent orthogonal functionalization, enabling efficient assembly of complex polycyclic scaffolds. Ideal for late‑stage diversification of kinase inhibitors, GPCR modulators, and n‑type organic semiconductors. Procuring the exact pinacol ester avoids costly optimization cycles and ensures predictable synthetic performance.

Molecular Formula C12H14BBrF2O2
Molecular Weight 318.95 g/mol
CAS No. 2121513-38-8
Cat. No. B6304066
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Difluoro-6-bromophenylboronic acid pinacol ester
CAS2121513-38-8
Molecular FormulaC12H14BBrF2O2
Molecular Weight318.95 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Br)F)F
InChIInChI=1S/C12H14BBrF2O2/c1-11(2)12(3,4)18-13(17-11)10-8(14)5-7(15)6-9(10)16/h5-6H,1-4H3
InChIKeyASAQCQPVCFSRQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4-Difluoro-6-bromophenylboronic Acid Pinacol Ester (CAS 2121513-38-8): A Strategic Polyhalogenated Boronate Building Block for Suzuki–Miyaura Cross-Coupling


2,4-Difluoro-6-bromophenylboronic acid pinacol ester (CAS 2121513-38-8) is an aryl pinacol boronate ester characterized by a 2,4-difluoro-6-bromophenyl substitution pattern (C₁₂H₁₄BBrF₂O₂, MW 318.95) . It serves as a bench-stable, protected nucleophile for palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the convergent assembly of biaryl architectures . Unlike its free boronic acid counterpart, the pinacol ester moiety confers enhanced stability, mitigating the protodeboronation that plagues highly fluorinated aryl boronic acids under standard coupling conditions [1].

Why Substituting 2,4-Difluoro-6-bromophenylboronic Acid Pinacol Ester with Analogous Boronates or Free Acids Compromises Synthetic Utility and Procurement Reliability


Generic substitution among polyfluorinated aryl boronates is not feasible due to the profound impact of halogen regiochemistry on cross-coupling efficiency and the inherent instability of the corresponding free boronic acids. The specific 2,4-difluoro-6-bromo arrangement in this pinacol ester directly influences transmetalation kinetics [1], while the pinacol ester form itself is critical: the free boronic acid (2,4-difluoro-6-bromophenylboronic acid, CAS 1315339-48-0) is highly prone to rapid protodeboronation under basic Suzuki conditions, leading to irreproducible yields [2]. Furthermore, isomeric variants (e.g., 2,3-difluoro-5-bromo or 2,6-difluoro-3-bromo) present divergent steric and electronic profiles that alter reaction outcomes and downstream product properties [3]. Therefore, procurement of the exact pinacol ester is essential to ensure consistent synthetic performance and avoid costly optimization cycles.

Quantitative Evidence for 2,4-Difluoro-6-bromophenylboronic Acid Pinacol Ester: Differentiated Performance and Supply Specifications


Enhanced Stability: Pinacol Ester vs. Free Boronic Acid in Ambient and Basic Conditions

The pinacol ester of 2,4-difluoro-6-bromophenylboronic acid is intrinsically more stable than its free boronic acid counterpart (CAS 1315339-48-0). Literature on analogous polyfluorophenyl boronates demonstrates that pinacol esters remain stable in air at room temperature for a minimum of 60 days, whereas the corresponding free boronic acids undergo rapid protodeboronation, particularly under the basic aqueous conditions of Suzuki-Miyaura couplings [1]. This stability difference is crucial for reliable long-term storage and consistent reaction performance.

Organoboron Chemistry Suzuki-Miyaura Coupling Protecting Group Strategy

Regiochemical Differentiation: 2,4-Difluoro-6-bromo Substitution Pattern vs. Isomeric Analogs

The unique 2,4-difluoro-6-bromo substitution pattern of this compound dictates its utility as a building block. In contrast, isomers such as 5-bromo-2,3-difluorophenylboronic acid pinacol ester (CAS 1073339-12-4) and 3-bromo-2,6-difluorophenylboronic acid pinacol ester (CAS 2121513-51-5) possess different halogen arrangements, leading to distinct electronic and steric properties. The 2,4,6-pattern of the target compound places electron-withdrawing groups ortho, ortho', and para to the boron, which uniquely modulates the transmetalation rate and the properties of the resulting biaryl products [1].

Regioselective Synthesis Medicinal Chemistry Structure-Activity Relationship (SAR)

Purity Benchmarks and Vendor Specifications for Reliable Procurement

Commercial vendors offer 2,4-Difluoro-6-bromophenylboronic acid pinacol ester at specified purities that are critical for reproducible synthesis. Commonly available purities include 97% and 95% . In contrast, many isomeric or less common analogs may be offered at lower purities or without rigorous analytical certification, increasing the risk of side reactions and purification burdens. This defined purity level provides a clear procurement benchmark.

Chemical Procurement Quality Control Reproducibility

Differentiated Reactivity: 2,4-Difluoro-6-bromophenyl vs. Mono-fluoro Analog in Suzuki Coupling

The presence of two fluorine atoms in the 2,4-difluoro-6-bromo substitution pattern is known to significantly enhance the electrophilicity of the boron atom, thereby accelerating the transmetalation step in Suzuki-Miyaura couplings compared to mono-fluorinated analogs. While direct kinetic data for this specific compound is not publicly available, studies on highly fluorinated aryl boronic esters show that increased fluorination correlates with faster transmetalation rates [1]. For example, coupling reactions with highly fluorinated boronates proceed efficiently under milder conditions than those required for non-fluorinated or mono-fluorinated analogs [2].

Cross-Coupling Efficiency Electronic Effects Reaction Optimization

Optimized Research and Industrial Application Scenarios for 2,4-Difluoro-6-bromophenylboronic Acid Pinacol Ester


Synthesis of Polyfluorinated Biaryl Pharmacophores for Medicinal Chemistry

This compound is ideally suited for the late-stage diversification of drug candidates requiring a 2,4-difluoro-6-bromoaryl motif. Its enhanced stability, as a pinacol ester, ensures reliable Suzuki-Miyaura coupling with a wide range of (hetero)aryl halides to generate biaryl cores prevalent in kinase inhibitors, GPCR modulators, and other therapeutic classes [1]. The specific halogen pattern allows for subsequent orthogonal functionalization (e.g., via the bromine handle) or modulation of metabolic stability and target binding.

Iterative Cross-Coupling in Complex Natural Product Total Synthesis

The orthogonality of the bromine and boronate functionalities in this compound makes it a powerful linchpin in convergent synthetic strategies [1]. The bench-stable pinacol ester can be selectively coupled while preserving the aryl bromide for a subsequent, orthogonal cross-coupling or nucleophilic aromatic substitution. This dual reactivity is essential for the efficient assembly of complex, polycyclic frameworks found in natural products.

Precursor for Advanced Materials and Organic Electronics

The electron-deficient nature of the 2,4-difluoro-6-bromophenyl group, when incorporated into extended π-conjugated systems via Suzuki coupling, can lower LUMO energy levels and enhance electron transport properties [2]. This makes the compound a valuable building block for the synthesis of n-type organic semiconductors, OLED emitters, and components for organic photovoltaics (OPV). The precise regiochemistry ensures predictable optoelectronic properties in the final material.

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